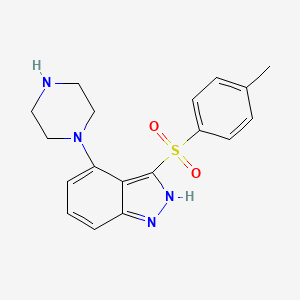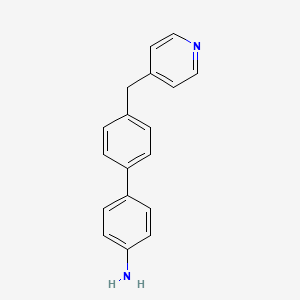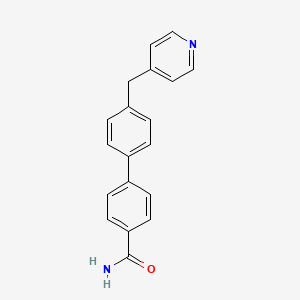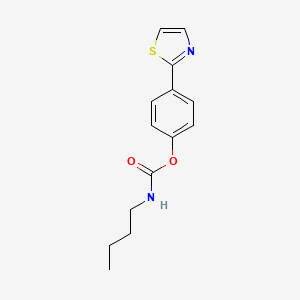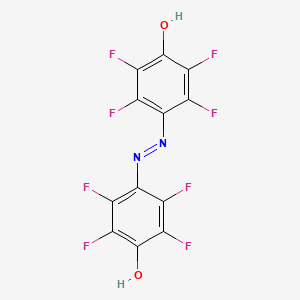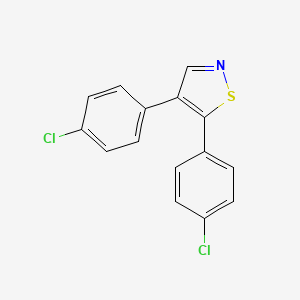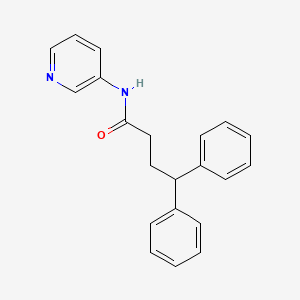
4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-ビス(4-メトキシフェニル)-3H-1,2-ジチオール-3-オンは、ジチオロン類に属する有機化合物です。この化合物は、ジチオール環に2つのメトキシフェニル基が結合していることを特徴としています。
準備方法
合成経路および反応条件
4,5-ビス(4-メトキシフェニル)-3H-1,2-ジチオール-3-オンの合成は、通常、4-メトキシベンズアルデヒドと二硫化炭素および塩基を反応させてから環化を行うことにより行われます。反応条件には、エタノールやメタノールなどの溶媒の使用や、室温から還流条件までの温度が含まれることがよくあります。
工業的製造方法
この化合物の工業的製造方法には、同様の合成経路を使用しますが、収率と純度を高めるために最適化された大規模反応が含まれる場合があります。連続フローリアクターや自動化システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
4,5-ビス(4-メトキシフェニル)-3H-1,2-ジチオール-3-オンは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応は、ジチオール環をチオールまたはジスルフィドに変換することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンやニトロ化合物などの求電子剤が含まれます。反応条件は、目的の変換によって異なりますが、一般的には制御された温度と不活性雰囲気で行われます。
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、チオール、ジスルフィド、およびさまざまな置換芳香族化合物があります。
科学的研究の応用
4,5-ビス(4-メトキシフェニル)-3H-1,2-ジチオール-3-オンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
医学: そのユニークな化学的特性により、治療薬としての可能性を探求するために研究が進められています。
工業: その安定性と反応性により、ポリマーやコーティングなど、新素材の開発に使用されています。
作用機序
4,5-ビス(4-メトキシフェニル)-3H-1,2-ジチオール-3-オンの作用機序には、さまざまな分子標的との相互作用が含まれます。ジチオール環は、金属イオンと錯体を形成し、酵素活性やその他の生物学的プロセスに影響を与えます。メトキシフェニル基は、π-π相互作用と水素結合に関与し、化合物の結合親和性と特異性に影響を与えます。
類似化合物の比較
類似化合物
4,5-ビス(4-メトキシフェニル)-1,3-ジヒドロ-2H-イミダゾール-2-オン: この化合物は、構造は類似していますが、ジチオール環の代わりにイミダゾール環を含んでいます。
4,5-ビス(4-メトキシフェニル)-2-チオフェン-2-イル-1H-イミダゾール: この化合物は、チオフェン環とイミダゾール環を特徴とし、異なる化学的特性と反応性を示します。
独自性
4,5-ビス(4-メトキシフェニル)-3H-1,2-ジチオール-3-オンは、ジチオール環によって独自性があり、独特の反応性と金属錯体を形成する能力を提供します。これは、配位化学や材料科学における用途に価値があります。
類似化合物との比較
Similar Compounds
4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: This compound has a similar structure but contains an imidazole ring instead of a dithiol ring.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: This compound features a thiophene ring and an imidazole ring, offering different chemical properties and reactivity.
Uniqueness
4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one is unique due to its dithiol ring, which provides distinct reactivity and the ability to form metal complexes. This makes it valuable for applications in coordination chemistry and materials science.
特性
分子式 |
C17H14O3S2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
4,5-bis(4-methoxyphenyl)dithiol-3-one |
InChI |
InChI=1S/C17H14O3S2/c1-19-13-7-3-11(4-8-13)15-16(21-22-17(15)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChIキー |
HXHFMMHFTDDRIF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



